molecular formula C19H20N2O4S B5188108 N-(4-ethylphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-(4-ethylphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B5188108
M. Wt: 372.4 g/mol
InChI Key: LBECBHWGUFYICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the isothiazolidinone family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethylphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can exert a variety of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethylphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in lab experiments is its potent anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of a variety of diseases. However, one of the limitations of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, in order to gain a better understanding of how it exerts its anti-inflammatory and antioxidant effects. Additionally, further research could be conducted to optimize the synthesis method for this compound, in order to increase its yield and make it more readily available for use in experiments.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can be achieved through a multi-step process that involves the reaction of 4-ethylphenylamine with chloroacetyl chloride to produce N-(4-ethylphenyl)glycinamide. This intermediate is then reacted with 4-methylisothiazolidin-3-one-1,1-dioxide to form the final product. The yield of this process is typically around 60%.

Scientific Research Applications

N-(4-ethylphenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(4-ethylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-14-7-9-16(10-8-14)20-18(22)15-5-4-6-17(11-15)21-19(23)13(2)12-26(21,24)25/h4-11,13H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBECBHWGUFYICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C(CS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

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